1-(2-Bromophenyl)-4-methylpyrazolidin-3-one
Overview
Description
1-(2-Bromophenyl)-4-methylpyrazolidin-3-one is an organic compound belonging to the pyrazolidinone family. This compound features a bromophenyl group attached to a pyrazolidinone ring, making it a valuable molecule in various chemical and pharmaceutical applications. Its unique structure allows it to participate in diverse chemical reactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-4-methylpyrazolidin-3-one typically involves the reaction of 2-bromobenzaldehyde with 4-methylpyrazolidin-3-one. The process begins with the formation of an intermediate Schiff base, followed by cyclization to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-4-methylpyrazolidin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazolidinone ring can undergo oxidation to form corresponding pyrazole derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed:
- Substituted pyrazolidinones
- Oxidized pyrazole derivatives
- Reduced pyrazolidinone derivatives
Scientific Research Applications
1-(2-Bromophenyl)-4-methylpyrazolidin-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-4-methylpyrazolidin-3-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-4-methylpyrazolidin-3-one
- 1-(2-Chlorophenyl)-4-methylpyrazolidin-3-one
- 1-(2-Bromophenyl)-3-methylpyrazolidin-4-one
Uniqueness: 1-(2-Bromophenyl)-4-methylpyrazolidin-3-one is unique due to the specific positioning of the bromine atom on the phenyl ring and the methyl group on the pyrazolidinone ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(2-bromophenyl)-4-methylpyrazolidin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-7-6-13(12-10(7)14)9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITIMGXZPKTDMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(NC1=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.